molecular formula C21H18N2O4S B3620959 ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B3620959
M. Wt: 394.4 g/mol
InChI Key: GAVZLZWIWOAAFH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with the molecular formula C21H18N2O4S It is characterized by the presence of a thiazole ring, a xanthene moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Xanthene Moiety: This step involves the coupling of the thiazole intermediate with a xanthene derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the ester group to alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, while the thiazole ring can interact with proteins, affecting their function. These interactions can lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate: shares similarities with other xanthene and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both xanthene and thiazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-2-(9H-xanthene-9-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-20(25)18-12(2)22-21(28-18)23-19(24)17-13-8-4-6-10-15(13)27-16-11-7-5-9-14(16)17/h4-11,17H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVZLZWIWOAAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
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ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

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